
trans-4-Aminotetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The asymmetric synthesis of trans-4-aminotetrahydrofuran-3-carboxylic acids has been achieved through diastereoselective conjugate addition, highlighting a methodological advancement in the synthesis of such compounds with high enantiomeric excess ((Bunnage et al., 2004)). This synthesis pathway provides a foundation for the development of more complex molecules and further chemical studies.
Molecular Structure Analysis
Research into homochiral homo-oligomers of cis- and trans-3-aminotetrahydrofuran-2-carboxylic acids reveals insights into their secondary structures and the influence of the ring heteroatom on these structures. The study demonstrates distinct left-handed helicity in the oligomers, offering a deeper understanding of the molecular structure and its implications on chemical behavior ((Pandey et al., 2011)).
Chemical Reactions and Properties
The compound's reactivity has been explored through various chemical reactions, indicating its potential as a building block in organic synthesis. For example, its involvement in [3 + 2] annulation reactions catalyzed by iron trichloride, offering a stereoselective route to valuable 2-aminotetrahydrofurans, showcases its versatility and the potential for generating structurally complex and functionally diverse molecules ((Benfatti, de Nanteuil, & Waser, 2012)).
Physical Properties Analysis
The physical properties of trans-4-Aminotetrahydrofuran-3-ol derivatives have been less directly studied but can be inferred from related compounds. The synthesis and characterization of related structures provide insights into solubility, stability, and other physical characteristics that are crucial for their application in various chemical contexts.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity patterns, stereochemical behavior, and interactions with other molecules, are key to its applications in synthesis and drug development. Studies on its derivatives, such as those involving Lewis acid-catalyzed reactions, offer valuable information on the compound's chemical behavior and potential applications in creating complex molecular architectures ((Ghosh & Belcher, 2020)).
科学的研究の応用
Synthesis and Structural Characterization
The research surrounding trans-4-Aminotetrahydrofuran-3-ol primarily focuses on its synthesis and structural characterization. It serves as a pivotal building block in the development of homochiral homo-oligomers and other complex organic compounds. For instance, the synthesis of homochiral homo-oligomers of cis- and trans-furanoid-β-amino acids has been explored to understand their secondary structures and their dependence on the ring heteroatom, revealing distinct helicity and structural preferences based on the diastereomer (Pandey et al., 2011). Similarly, the asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid demonstrates the versatility of this compound in creating enantiomerically enriched materials with high yields and diastereomeric excess (Bunnage et al., 2004).
Biomimetic Structures and DNA/RNA Binding
Another significant application is in the design of biomimetic structures and DNA/RNA binding agents. The synthesis of a C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid for Fmoc solid phase peptide synthesis has opened new avenues for creating peptide nucleic acid (PNA) structures. These structures exhibit excellent DNA binding affinity with high specificity, demonstrating the potential of this compound derivatives in biotechnological applications (Sriwarom et al., 2015).
Enzymatic Synthesis and Chiral Catalysts
The compound has also been explored in enzymatic synthesis and as a precursor for chiral catalysts. The chemoenzymatic preparation of enantiopure isomers demonstrates its utility in synthesizing key precursors for novel HIV second-generation protease inhibitors and useful chiral catalysts in organic synthesis (Recuero et al., 2006).
Conformationally Constrained Structures
Furthermore, this compound is instrumental in the creation of conformationally constrained structures, such as oligomers that adopt specific helical structures. These studies not only underscore the chemical versatility of this compound but also highlight its potential in developing new materials with predefined molecular architectures (Lucarini & Tomasini, 2001).
Molecular Recognition and Analytical Applications
Lastly, the compound has found applications in molecular recognition and analytical chemistry. The ability to synthesize and distinguish between regioisomeric precursors of pharmacologically relevant compounds, such as pseudodistamines, underscores the importance of this compound and its derivatives in the precise and reliable identification of biologically active molecules (Mazur et al., 2017).
Safety and Hazards
Trans-4-Aminotetrahydrofuran-3-ol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330975-13-8 |
Source


|
| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

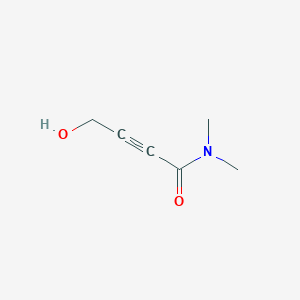
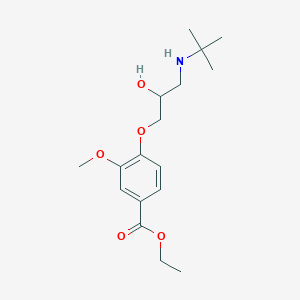
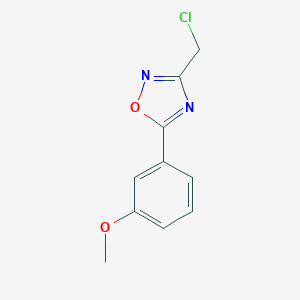
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![1-[4-(2-Methylpropyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)


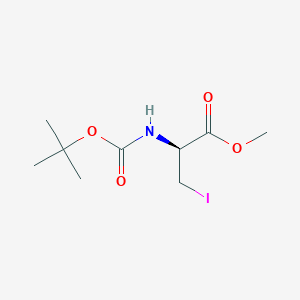
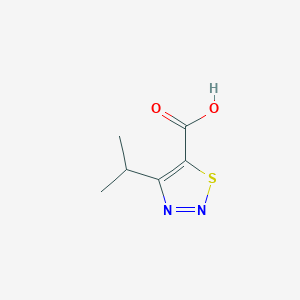


![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)